![molecular formula C16H14N2O3S B2978817 N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide CAS No. 339016-87-4](/img/structure/B2978817.png)
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide” is a chemical compound with diverse applications in scientific research. It is related to the class of compounds known as oxazoles, which are important heterocyclic nuclei having a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols has been established using a boronic acid catalyst .
Molecular Structure Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Chemical Reactions Analysis
The chemical reactions involving oxazole derivatives are diverse and depend on the specific derivative and conditions. For instance, the synthesis of certain oxazole derivatives has been carried out and assessed as transthyretin (TTR) amyloid fibril inhibitors .
Physical And Chemical Properties Analysis
Oxazoles are stable liquids at room temperature with a boiling point of 69 °C . The physical and chemical properties of specific oxazole derivatives, such as “this compound”, would depend on their specific molecular structure.
科学的研究の応用
Carbonic Anhydrase Inhibition
Benzenesulfonamides, including compounds with similar structures to N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide, have been studied for their potent inhibition of carbonic anhydrases (CAs), which are enzymes involved in critical physiological processes. For instance, compounds containing phenyl-1,2,3-triazole moieties have shown significant inhibition activity against human carbonic anhydrase isoforms, contributing to research in intraocular pressure management and potential glaucoma treatments (Nocentini et al., 2016).
Anticancer Properties
Research into benzenesulfonamide derivatives has also extended to exploring their anticancer properties. Novel benzenesulfonamides have been synthesized and evaluated for their ability to inhibit kynurenine 3-hydroxylase, a pathway implicated in cancer progression. These studies have found certain derivatives to be effective in blocking this enzyme, opening avenues for cancer therapy research (Röver et al., 1997).
Anti-inflammatory and Analgesic Effects
A series of benzenesulfonamide derivatives has been synthesized and tested for anti-inflammatory and analgesic effects, showing promising results as potential therapeutic agents. This research highlights the diverse pharmaceutical applications of these compounds beyond their well-known roles as enzyme inhibitors (Küçükgüzel et al., 2013).
Antimicrobial and Anti-HIV Activity
Further extending the scope of research, some benzenesulfonamide compounds have been evaluated for their antimicrobial and anti-HIV activities, demonstrating the potential for these substances to contribute to the development of new treatments for infectious diseases (Iqbal et al., 2006).
Molecular Structure and Conformation Studies
Understanding the molecular structure and conformation of benzenesulfonamides, including those structurally related to this compound, is crucial for their application in drug design and development. Rotational spectroscopy studies have provided insights into the conformations of these molecules, informing their interactions with biological targets (Vigorito et al., 2022).
作用機序
Target of Action
The primary target of N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide is human carbonic anhydrases (hCAs) . These enzymes are involved in many important physiological and pathological processes . It is currently known that human carbonic anhydrase II is a target for the treatment of glaucoma .
Mode of Action
This compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . This means that it selectively binds to and inhibits the activity of this specific isoform of the enzyme, thereby affecting its function.
Safety and Hazards
The safety and hazards associated with oxazole derivatives would depend on the specific derivative. It’s important to refer to the appropriate Material Safety Data Sheet (MSDS) for detailed information. For instance, certain benzoxazole derivatives have been found to have antimicrobial activity, which could potentially pose hazards under certain conditions .
将来の方向性
The future directions in the research of oxazole derivatives are promising. Given their wide spectrum of biological activities, researchers around the globe continue to synthesize various oxazole derivatives and screen them for various biological activities . The development of new synthesis methods and the discovery of new biological activities are areas of ongoing research .
特性
IUPAC Name |
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c19-22(20,15-9-5-2-6-10-15)17-12-14-11-16(18-21-14)13-7-3-1-4-8-13/h1-11,17H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEKYSOEPDYESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

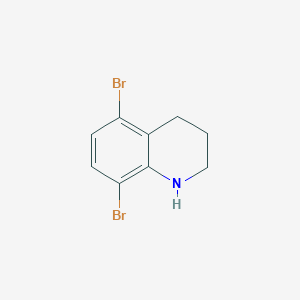
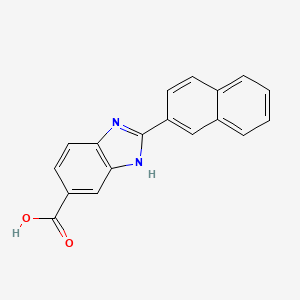
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2978738.png)
![dimethyl[(Z)-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]amine](/img/structure/B2978742.png)
![6-Methoxy-1-methyl-pyrrolo[2,3-b]pyridine](/img/structure/B2978743.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2978745.png)
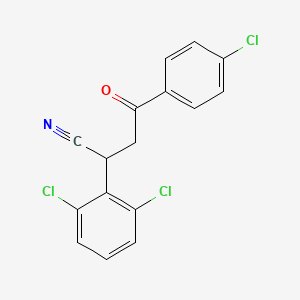
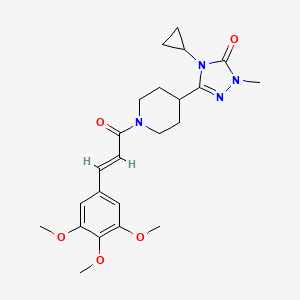
![Ethyl 2-[2-[[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate](/img/structure/B2978748.png)
![2-(2,5-dimethylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2978750.png)

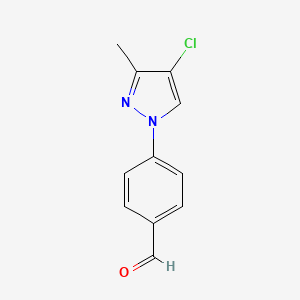
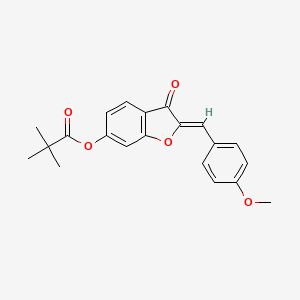
![2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine](/img/structure/B2978757.png)